2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1202885-72-0
VCID: VC0176461
InChI: InChI=1S/C10H11ClN4O/c11-10-13-8-7(1-2-12-8)9(14-10)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14)
SMILES: C1COCCN1C2=NC(=NC3=C2C=CN3)Cl
Molecular Formula: C10H11ClN4O
Molecular Weight: 238.675

2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

CAS No.: 1202885-72-0

Cat. No.: VC0176461

Molecular Formula: C10H11ClN4O

Molecular Weight: 238.675

* For research use only. Not for human or veterinary use.

2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine - 1202885-72-0

Specification

CAS No. 1202885-72-0
Molecular Formula C10H11ClN4O
Molecular Weight 238.675
IUPAC Name 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Standard InChI InChI=1S/C10H11ClN4O/c11-10-13-8-7(1-2-12-8)9(14-10)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14)
Standard InChI Key ZDAFERBEWASSAV-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC(=NC3=C2C=CN3)Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identity

2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine consists of a bicyclic pyrrolo[2,3-d]pyrimidine scaffold with strategic functional group placements. The compound has the following key identifiers:

PropertyValue
CAS Number1202885-72-0
Molecular FormulaC₁₀H₁₁ClN₄O
Molecular Weight238.675 g/mol
IUPAC Name4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
SMILES NotationC1COCCN1C2=NC(=NC3=C2C=CN3)Cl

The structure features several key components that contribute to its chemical and biological properties:

  • A pyrrolo[2,3-d]pyrimidine core (bicyclic heterocycle)

  • A chlorine atom at position 2 of the pyrimidine ring

  • A morpholine group connected at position 4 of the pyrimidine ring

  • A hydrogen at position 7 of the pyrrole ring (hence the 7H designation)

Physical Properties

Based on comparative analysis with similar compounds in the pyrrolo[2,3-d]pyrimidine class, this compound is expected to exhibit the following physical properties:

  • Appearance: White to off-white crystalline solid

  • Solubility: Poorly soluble in water, but soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol

  • Stability: Generally stable under standard laboratory conditions, with minimal degradation over extended storage periods

Chemical Reactivity

The compound exhibits several characteristic reaction patterns based on its functional groups:

  • Nucleophilic Substitution: The chlorine atom at position 2 is susceptible to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines, thiols, and alcohols.

  • Electrophilic Substitution: The pyrrole ring can undergo electrophilic aromatic substitution reactions, particularly at positions 5 and 6, enabling further functionalization .

  • N-H Reactivity: The N-H group at position 7 can participate in alkylation or acylation reactions, providing another site for structural modifications.

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. The general synthetic approach includes the following key steps:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: This initial step involves the cyclization of appropriate precursors under controlled conditions to form the basic bicyclic skeleton.

  • Chlorination at C-2: Introduction of the chlorine atom at position 2 is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Morpholine Introduction: The morpholine group is incorporated through nucleophilic substitution reactions, where a suitable leaving group at position 4 is replaced by the morpholine moiety.

Specific Synthetic Methods

A detailed examination of the literature reveals several viable synthetic routes:

Method A: Sequential Functionalization

  • Starting with 2,4-dichloropyrrolo[2,3-d]pyrimidine

  • Selective nucleophilic substitution at position 4 with morpholine

  • Purification by column chromatography or recrystallization

Method B: Building Block Approach

  • Construction of an appropriately functionalized pyrimidine ring

  • Cyclization to form the pyrrole ring

  • Introduction of the chloro and morpholino substituents at the desired positions

The synthesis is characterized by moderate to high yields, with careful control of reaction conditions to minimize side products and ensure regioselectivity .

Biological Activity and Mechanisms of Action

Kinase Inhibition Profile

Compounds containing the pyrrolo[2,3-d]pyrimidine scaffold, including 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, often exhibit significant activity as kinase inhibitors. Based on structural similarities with compounds described in the literature, this compound may interact with several kinase targets :

Potential Kinase TargetMechanismBiological Significance
Protein Kinase B (PKB/Akt)ATP-competitive inhibitionCritical for cell growth and survival pathways
DNA-dependent Protein KinaseInhibition of catalytic activityInvolved in DNA repair mechanisms
LRRK2 (Leucine-rich repeat kinase 2)Binding to ATP pocketImplicated in Parkinson's disease
Calcium-dependent Protein KinasesCompetitive inhibitionImportant in malaria parasites (P. falciparum)

The primary mechanism appears to involve the compound binding to the ATP-binding pocket of these enzymes, preventing ATP binding and subsequent phosphorylation of downstream substrates .

Structure-Activity Relationships

Several structural features contribute to the biological activity of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine:

  • The Pyrrolo[2,3-d]pyrimidine Core: This scaffold is crucial for fitting into the ATP-binding pocket of target kinases and establishing key hydrogen bond interactions with the hinge region .

  • Chlorine at Position 2: This substituent can enhance binding affinity through halogen bonding and hydrophobic interactions with specific residues in the binding pocket .

  • Morpholine Group at Position 4: The morpholine moiety typically:

    • Improves solubility and bioavailability

    • Forms hydrogen bonds with specific amino acid residues

    • Provides favorable electronic properties for binding interactions

Studies on related compounds suggest that modifications at position 7 (currently occupied by a hydrogen atom) could significantly alter the compound's activity profile and selectivity.

Comparative Analysis with Related Compounds

Structural Analogues

A comparative analysis with structurally related compounds provides valuable insights into the potential properties and activities of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine:

CompoundKey Structural DifferencesExpected Impact on Properties
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholineLacks chlorine at position 2Reduced electrophilicity; potentially different binding profile
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidineContains trifluoroethyl group at N-7Increased lipophilicity; altered metabolic stability
2-Chloro-4,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidinePhenyl groups at positions 4 and 7Significantly different solubility profile; altered binding orientation
2-chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidineEthynyl group instead of morpholine at position 4Different reactivity pattern; potential for click chemistry applications

Structure-Based Design Implications

The comparison with JH-II-127 (a structurally related compound with demonstrated LRRK2 inhibitory activity) suggests potential design strategies for enhancing the biological activity of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine :

  • Introduction of additional hydrogen bond donors/acceptors at strategic positions

  • Incorporation of substituents that can access additional binding pockets

  • Modification of the morpholine ring to optimize interactions with specific target residues

These modifications could potentially enhance potency, selectivity, and pharmacokinetic properties.

Physicochemical and ADME Properties

Drug-Likeness Assessment

Analysis of the structural features of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine suggests the following physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties:

PropertyExpected CharacteristicsRelevance to Drug Development
Lipophilicity (LogP)Moderate (~2-3, estimated)Balanced membrane permeability and aqueous solubility
Polar Surface AreaModerateInfluences membrane permeability and oral absorption
H-bond Donors1 (N-H at position 7)Contributes to target binding and solubility
H-bond Acceptors5 (N and O atoms)Affects solubility and target interactions
MetabolismPotential sites: N-dealkylation, N-oxidationInfluences drug half-life and clearance
DistributionModerate tissue distribution expectedAffects therapeutic efficacy and potential toxicity

Solubility and Formulation Considerations

The moderate water solubility of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine presents challenges for pharmaceutical formulation that might be addressed through:

  • Salt formation to enhance aqueous solubility

  • Use of co-solvents or surfactants in liquid formulations

  • Exploration of prodrug approaches to improve pharmacokinetic properties

  • Development of nanoparticle or liposomal delivery systems

Current Research and Future Directions

Recent Advances

Research involving pyrrolo[2,3-d]pyrimidine derivatives has made significant progress in recent years:

  • Development of highly selective kinase inhibitors with improved pharmacokinetic properties

  • Elucidation of crystal structures of protein-ligand complexes, providing insights for structure-based drug design

  • Optimization of synthetic routes for more efficient and scalable production

  • Identification of novel biological targets and therapeutic applications

Future Research Opportunities

Several promising research directions could further enhance the understanding and utility of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine:

  • Advanced Structure-Activity Relationship Studies: Systematic exploration of substitutions at various positions to optimize activity and selectivity.

  • Metabolism and Pharmacokinetic Investigations: Detailed studies of metabolic pathways and strategies to improve oral bioavailability.

  • Combination Therapy Approaches: Investigation of synergistic effects with other therapeutic agents in relevant disease models.

  • Target Identification and Validation: Proteomics-based approaches to identify novel protein targets beyond the currently known kinases.

  • Development of Biomarkers: Identification of biomarkers to facilitate clinical translation and patient selection strategies.

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